Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate
Description
Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate is a fluorinated indole derivative with a carboxylate ester group at the 3-position, methyl substitution at the 2-position, and fluorine atoms at the 4- and 5-positions. Indole derivatives are critical in medicinal chemistry due to their structural similarity to biologically active molecules, such as tryptophan and serotonin. The fluorine substitutions and ester functionalization in this compound likely enhance its metabolic stability, lipophilicity, and binding affinity to target proteins, making it a valuable intermediate in drug discovery or agrochemical synthesis .
Properties
IUPAC Name |
ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO2/c1-3-17-12(16)9-6(2)15-8-5-4-7(13)11(14)10(8)9/h4-5,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJWOIIIIAAFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C(=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654109 | |
| Record name | Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-67-0 | |
| Record name | Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Difluoro-2-methylindole-3-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Fischer Indole Synthesis Approach
One classical approach involves the Fischer indole synthesis starting from 3,4-difluoroaniline derivatives.
- Procedure:
3,4-Difluoroaniline is converted to the corresponding 3,4-difluorophenyl hydrazone of ethyl pyruvate via the Japp-Klingemann reaction. Heating this hydrazone with polyphosphoric acid (PPA) yields a mixture of isomeric ethyl 4,5-difluoroindole-2-carboxylate and its 5,6-difluoro analog. - Outcome:
The isomeric mixture requires chromatographic separation to isolate the target compound. The yield of ethyl 4,5-difluoroindole-2-carboxylate is relatively low (~15%), and the process is complicated by the formation of isomeric byproducts. - Limitations:
Low overall yield and challenging purification reduce the practicality of this method for large-scale synthesis.
Lateral Lithiation of N-BOC-Protected Difluoroaniline
A more modern and efficient method involves lateral lithiation of N-BOC-protected 2-methyl-3,4-difluoroaniline followed by reaction with electrophiles.
- Stepwise Procedure:
- N-BOC Protection and Methylation: N-BOC-3,4-difluoroaniline is lithiated and methylated with iodomethane to introduce the 2-methyl substituent.
- Lateral Lithiation: Treatment with sec-butyllithium (sec-BuLi) at -40 °C generates a lithiated intermediate at the ortho position relative to the amino group.
- Electrophilic Quenching: The lithiated species is reacted with diethyl oxalate to introduce the ester functionality at the 3-position.
- Deprotection and Cyclization: Acidic treatment (e.g., trifluoroacetic acid) removes the BOC group and promotes cyclization to form the indole ring.
- Yield:
This method yields the ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate in low to moderate yields (~8%) but offers better selectivity and avoids isomeric mixtures.
Alternative Synthetic Routes and Related Methods
Vilsmeier–Haack Formylation:
While primarily used for indole-3-carboxaldehyde synthesis, Vilsmeier–Haack reaction conditions on substituted anilines can be adapted to prepare functionalized indole derivatives, including fluorinated analogs, by formylation at the 3-position followed by further transformations.Buchwald–Hartwig Amination:
For derivatives functionalized at other positions, palladium-catalyzed amination reactions have been employed to introduce substituents on the indole ring, though this is more common for larger scale diversification rather than direct preparation of the target compound.Ionic Liquid Catalysis for Esterification:
Methyl and ethyl indole carboxylates can be prepared by esterification of indole or substituted indoles in the presence of ionic liquids under mild conditions, offering green chemistry advantages but less specificity for difluorinated substrates.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fischer Indole Synthesis | 3,4-Difluoroaniline + ethyl pyruvate | Japp-Klingemann reaction; PPA heating | ~15 | Classical, well-known | Low yield, isomeric mixture, hard purification |
| Lateral Lithiation of N-BOC-Protected Aniline | N-BOC-2-methyl-3,4-difluoroaniline | sec-BuLi at -40 °C; diethyl oxalate; TFA treatment | ~8 | Selective, avoids isomers | Low yield, multi-step, sensitive conditions |
| One-Pot Lithiation with Ethyl Bromopyruvate | Lithiated N-BOC-3,4-difluoroaniline | sec-BuLi; ethyl bromopyruvate | Not specified (improved) | Simple, single-step, selective | Yield not fully reported |
| Vilsmeier–Haack Formylation (for analogs) | 2-Methylaniline derivatives | POCl3, DMF; reflux 80-90 °C | High (up to 95% for formylation) | High yield for formylation step | Requires further steps for ester formation |
| Ionic Liquid Catalyzed Esterification | Indole or substituted indoles | Dimethyl carbonate; ionic liquid catalyst; 50-80 °C | Not specified | Green chemistry, mild conditions | Less specific for difluoroindoles |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or hydroxyl groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Indole derivatives, including ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate, have been extensively studied for their anticancer properties. Research indicates that indole compounds can inhibit the growth of various cancer cell lines due to their ability to interfere with cellular signaling pathways and induce apoptosis. For example, studies have shown that modifications in the indole structure can enhance the cytotoxicity against cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Indole derivatives are known to exhibit effects against bacteria and fungi, making them candidates for developing new antimicrobial agents. The presence of fluorine atoms in this compound may enhance its bioactivity by improving lipophilicity and metabolic stability .
Synthetic Intermediate
Building Block in Organic Synthesis
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, which can lead to the development of novel pharmaceuticals or agrochemicals. The compound can be utilized in reactions such as nucleophilic substitutions or coupling reactions to create diverse chemical entities .
Material Science
Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The fluorinated structure contributes to lower surface energy and improved chemical resistance, making these materials suitable for coatings and protective films.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms and other substituents can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-Fluoroindole-2-carboxylate
- Structure : Fluorine at position 5, carboxylate ester at position 2.
- Synthesis: Used as a precursor for carboxamide derivatives via condensation with aminobenzophenones under basic conditions (e.g., sodium ethoxide in DMSO) .
- Key Data: Melting Point: Not explicitly reported, but derivatives like N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide melt at 249–250°C . Reactivity: The 2-carboxylate group facilitates nucleophilic substitution at the indole nitrogen, enabling amide bond formation .
Ethyl 5-Methoxyindole-2-carboxylate
- Structure : Methoxy group at position 5, carboxylate ester at position 2.
- Physicochemical Properties: Molecular Weight: 235.23 g/mol (C₁₂H₁₃NO₃) . Melting Point: Not directly reported, but related compounds (e.g., 7-methoxy-1H-indole-3-carboxylic acid) have melting points near 199–201°C .
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
- Structure : Chlorine at position 7, methyl at position 3, carboxylic acid at position 2.
- Key Differences :
Functional Group Variations
5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole
- Structure : Ethoxycarbonyl group at position 5, fused tetracyclic system.
- Synthetic Utility : Demonstrates the versatility of indole carboxylates in forming complex polycyclic structures via acetyl chloride-mediated esterification .
- Comparison : The fused ring system introduces conformational rigidity, contrasting with the planar structure of this compound .
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
- Structure : Carboxamide derivative of ethyl 5-fluoroindole-2-carboxylate.
- Properties :
Research Implications
- Fluorine vs. Other Halogens : The 4,5-difluoro substitution in the target compound offers superior metabolic stability and lipophilicity compared to chloro or methoxy analogs .
- Ester vs. Amide Functionality : Esters (e.g., this compound) are more reactive toward nucleophiles, making them versatile intermediates, while amides are preferred for direct biological activity .
- Synthetic Challenges : The steric hindrance from methyl and fluorine groups in the target compound may complicate regioselective functionalization compared to simpler analogs like ethyl 5-fluoroindole-2-carboxylate .
Biological Activity
Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiviral, anticancer, and other pharmacological effects.
Chemical Structure and Properties
This compound features a difluoromethyl group that enhances its biological properties. The indole structure is known for its versatility and has been associated with various pharmacological activities. The compound's molecular formula is C12H10F2N2O2.
1. Antiviral Activity
Research indicates that compounds with indole structures, including this compound, exhibit antiviral properties. For instance, indole derivatives have been shown to inhibit HIV replication by interfering with the virus's entry mechanisms and the interaction between viral proteins and host cell receptors . Specific studies have demonstrated that modifications in the indole structure can lead to enhanced potency against viruses such as HIV and Hepatitis C .
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Indole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For example, a study reported that certain indole-based compounds showed significant inhibition of cell proliferation in human glioblastoma and melanoma cells . The structure-activity relationship (SAR) analyses suggest that the presence of electron-withdrawing groups like fluorine enhances the cytotoxicity of these compounds.
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Human Glioblastoma U251 | <30 | |
| Indole Derivative A | Human Melanoma WM793 | <20 | |
| Indole Derivative B | Various Cancer Lines | <50 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, molecular docking studies have suggested that this compound may bind effectively to protein targets involved in cancer cell proliferation and viral replication processes .
Case Studies
Several case studies have highlighted the efficacy of indole derivatives in clinical settings:
- Case Study 1 : A study evaluated the antiviral effects of various indole derivatives, including this compound, showing promising results against HIV with an EC50 value in the nanomolar range .
- Case Study 2 : In vitro tests demonstrated that this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. What are the standard synthetic routes for Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate, and how can purity be ensured?
- Methodological Answer : A common approach involves condensation reactions using indole precursors. For example, ethyl indole-2-carboxylate derivatives (e.g., ethyl 5-fluoroindole-2-carboxylate) are synthesized via refluxing with sodium ethoxide and dimethyl sulfoxide (DMSO) at 190°C for 6 hours, followed by purification via column chromatography (cyclohexane/ethyl acetate eluent) . Alternative routes use acetic acid as a solvent with sodium acetate for 3–5 hours of reflux .
- Key Parameters :
- Reaction Time : Longer durations (e.g., 50 hours) may improve yields in sterically hindered systems .
- Purification : Column chromatography (≥85% purity) or recrystallization (DMF/acetic acid) are standard .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Resolve substituent positions (e.g., fluorine atoms at C4/C5, methyl at C2) and confirm esterification .
- IR : Identify carbonyl (C=O, ~1666 cm⁻¹) and NH stretching (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield?
- Methodological Answer :
- Variable Screening :
- Temperature : Higher temps (e.g., 190°C vs. 150°C) accelerate reaction kinetics but may degrade sensitive intermediates .
- Catalysts : Sodium ethoxide vs. acetate (basic vs. mild conditions) influence deprotonation efficiency .
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance solubility of indole intermediates but require careful removal under reduced pressure .
- Yield Tracking : Compare isolated yields (e.g., 37.5% in DMSO vs. 10% in DMF) to identify optimal protocols .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer :
- Computational Validation :
- DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) to verify experimental assignments .
- Hydrogen-Bonding Analysis : Predict tautomeric forms (e.g., NH indole vs. keto-enol) using electrostatic potential maps .
- Cross-Validation : Combine NMR, IR, and MS data to confirm functional group integrity .
Q. What strategies are effective for analyzing hydrogen-bonding patterns in crystal structures of this compound?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., D, R₂²(8) motifs) to identify supramolecular synthons .
- SHELXL Refinement : Use "AFIX" commands to model disorder or twinning in hydrogen-bonded networks .
- High-Resolution Data : Collect data at ≤0.8 Å resolution to resolve weak interactions (e.g., C–H···F contacts) .
Q. How can SHELX software be leveraged for high-throughput crystallographic studies of derivatives?
- Methodological Answer :
- Automated Pipelines :
- SHELXC/D/E : Rapidly phase data via experimental phasing (e.g., SAD/MAD) for novel indole derivatives .
- SHELXPRO : Interface with macromolecular refinement tools for hybrid small-molecule/protein systems .
- Handling Twinning : Use "TWIN" and "BASF" commands in SHELXL to refine data from twinned crystals .
Data Contradiction Analysis Example
Scenario : Conflicting melting points reported for indole-3-carboxylate derivatives.
- Resolution Strategy :
- Source Comparison : Cross-reference CAS registry data (e.g., indole-5-carboxylic acid: mp 232–234°C vs. 208–210°C in and ).
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms.
- Synthetic Reproducibility : Verify purity via HPLC and recrystallization solvents (e.g., DMF vs. ethanol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
